3,6-DI-Tert-butyl-2,3,4,9-tetrahydro-1H-carbazole

Antioxidant additives Lubricant oxidation stability Carbazole derivatives

3,6-DI-Tert-butyl-2,3,4,9-tetrahydro-1H-carbazole (CAS 644979-50-0; molecular formula C20H29N; molecular weight 283.45 g/mol) is a partially saturated carbazole derivative bearing two tert-butyl substituents at the 3- and 6-positions of the tetrahydrocarbazole scaffold. This compound belongs to the tetrahydrocarbazole (THCz) class, a privileged structural motif found in numerous indole alkaloids and recognized for broad pharmacological potential including antimicrobial, antifungal, and anticancer activities.

Molecular Formula C20H29N
Molecular Weight 283.5 g/mol
CAS No. 644979-50-0
Cat. No. B12598840
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,6-DI-Tert-butyl-2,3,4,9-tetrahydro-1H-carbazole
CAS644979-50-0
Molecular FormulaC20H29N
Molecular Weight283.5 g/mol
Structural Identifiers
SMILESCC(C)(C)C1CCC2=C(C1)C3=C(N2)C=CC(=C3)C(C)(C)C
InChIInChI=1S/C20H29N/c1-19(2,3)13-7-9-17-15(11-13)16-12-14(20(4,5)6)8-10-18(16)21-17/h7,9,11,14,21H,8,10,12H2,1-6H3
InChIKeyIHPBNAZSLWOCCF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,6-DI-Tert-butyl-2,3,4,9-tetrahydro-1H-carbazole (CAS 644979-50-0): A Tetrahydrocarbazole Building Block for Antioxidant and Advanced Material Applications


3,6-DI-Tert-butyl-2,3,4,9-tetrahydro-1H-carbazole (CAS 644979-50-0; molecular formula C20H29N; molecular weight 283.45 g/mol) is a partially saturated carbazole derivative bearing two tert-butyl substituents at the 3- and 6-positions of the tetrahydrocarbazole scaffold. This compound belongs to the tetrahydrocarbazole (THCz) class, a privileged structural motif found in numerous indole alkaloids and recognized for broad pharmacological potential including antimicrobial, antifungal, and anticancer activities [1]. The presence of multiple stereocenters resulting from the saturated ring system, combined with the sterically demanding tert-butyl groups, endows this compound with distinct stereoelectronic properties that differentiate it from fully aromatic carbazole analogs. Its structural features position it as a versatile intermediate in medicinal chemistry programs and a candidate antioxidant additive for industrial lubricant formulations [2].

Why 3,6-DI-Tert-butyl-2,3,4,9-tetrahydro-1H-carbazole Cannot Be Casually Substituted: Alkyl Substituent Identity Governs Antioxidant Efficacy


Within the tetrahydrocarbazole and carbazole derivative classes, the identity of alkyl substituents at the 3- and 6-positions is not a trivial structural variation — it directly dictates functional performance. Direct comparative studies using the rotary pressure vessel oxidation test (RPVOT) demonstrate that tert-butyl-substituted carbazole derivatives increase the oxidation induction period of lubricating oil by a factor of 1.91, whereas the corresponding isopropyl-substituted analogs achieve only a 1.39-fold increase — representing a 37% relative performance advantage for the tert-butyl variant [1]. This quantitative performance gap arises from differences in radical stabilization capacity and thermal stability conferred by the bulky tert-butyl groups. Similarly, for those procuring tetrahydrocarbazole-based building blocks for medicinal chemistry, the 1-amino substituted THCz scaffold with sterically demanding substituents has been shown to influence membrane depolarization activity and antimicrobial potency in structure-activity relationship (SAR) studies, where specific substitution patterns at the 3- and 6-positions critically modulate target engagement at undecaprenyl pyrophosphate-containing lipid intermediates [2]. Generic substitution without considering these substitution-dependent performance differences risks compromised antioxidant efficacy or altered biological activity.

Quantitative Differentiation Evidence for 3,6-DI-Tert-butyl-2,3,4,9-tetrahydro-1H-carbazole: Comparator-Backed Performance Data


Antioxidant Performance: tert-Butyl vs. Isopropyl Carbazole Derivatives in Lubricating Oil (RPVOT Assay)

In a direct head-to-head comparison, 3,6-di-tert-butylcarbazole derivatives increased the oxidation induction period of lubricating oil by 1.91 times relative to baseline, compared to only 1.39 times for 3,6-di-isopropylcarbazole derivatives under identical test conditions — representing a 37% superior antioxidant effect for the tert-butyl variant [1]. Both compounds were tested at 0.8% mass fraction in lubricating oil using the standardized rotary pressure vessel oxidation test (RPVOT). Separately, 3,6-di-tert-butylcarbazole in lube base oil II increased the oxidation induction period to 2.0 times baseline, and when compounded with organic molybdate (MoE), further increased to 2.5 times [2].

Antioxidant additives Lubricant oxidation stability Carbazole derivatives

Thermal Stability of tert-Butyl Carbazole Derivatives: DSC Characterization

Differential scanning calorimetry (DSC) analysis confirmed good thermal stability for 3,6-di-tert-butylcarbazole derivatives, with the compounds maintaining structural integrity under elevated temperature conditions relevant to lubricant operating environments [1]. The DSC characterization was performed alongside the 3,6-di-isopropylcarbazole comparator, establishing that both alkyl-substituted carbazole derivatives possess thermal stability suitable for high-temperature applications, though the tert-butyl variant delivers superior oxidative protection as quantified in the RPVOT assay [1].

Thermal stability Differential scanning calorimetry Carbazole antioxidants

Antimicrobial Mechanism Differentiation: THCz Scaffold Targets Undecaprenyl Pyrophosphate Lipid Intermediates

The 1-amino substituted tetrahydrocarbazole (THCz) scaffold — the core structural class to which 3,6-di-tert-butyl-2,3,4,9-tetrahydro-1H-carbazole belongs — has been shown to inhibit cell envelope synthesis via a mechanism distinct from conventional antibiotics: THCz compounds target undecaprenyl pyrophosphate-containing lipid intermediates, simultaneously inhibiting peptidoglycan, teichoic acid, and polysaccharide capsule biosynthesis in both gram-positive and selected gram-negative pathogens [1]. Importantly, resistance did not readily develop in vitro, and the scaffold's ease of synthetic modification contrasts favorably with natural lipid II-binding antibiotics such as vancomycin [1]. Within this SAR space, hydroxyl or bromo substituents (THCz-39 and THCz-40) caused a twofold to fourfold reduction in MIC compared to the screening hit THCz-1, demonstrating that specific substituent identity at positions including 3- and 6- directly modulates antimicrobial potency [1].

Antimicrobial resistance Cell wall biosynthesis Tetrahydrocarbazole

Antiviral Activity of Tetrahydrocarbazole Class: GSK983 Broad-Spectrum Potency Benchmark

The tetrahydrocarbazole class includes GSK983, a compound that inhibits replication of a variety of unrelated viruses in vitro with EC50 values of 5–20 nM, demonstrating potent broad-spectrum antiviral activity against dengue virus, HCV, and adenovirus, though not against HIV or HSV-1 at concentrations below 1 μM [1]. This potency benchmark for the tetrahydrocarbazole scaffold — nanomolar EC50 range — establishes the class's potential for antiviral development and provides context for evaluating structurally related derivatives such as 3,6-di-tert-butyl-2,3,4,9-tetrahydro-1H-carbazole as intermediates or starting points for antiviral SAR campaigns.

Antiviral Broad-spectrum Tetrahydrocarbazole

Glass Transition Temperature Enhancement via 3,6-Di-tert-butyl Substitution in Carbazole-Based Materials

The 3,6-di-tert-butylcarbazole moiety is well-established in optoelectronic materials research for its hole-transporting characteristics and its ability to increase glass transition temperature (Tg) in carbazole-based polymers and small molecules. Polymers incorporating 3,6-di-tert-butylcarbazole units have demonstrated Tg values in the range of 295–321 °C, with decomposition temperatures exceeding 450 °C in both nitrogen and air atmospheres [1]. While these data derive from fully aromatic 3,6-di-tert-butyl-9H-carbazole (CAS 37500-95-1) rather than the tetrahydro analog, the 3,6-di-tert-butyl substitution pattern is the critical structural determinant of enhanced Tg, suggesting that partially saturated tetrahydrocarbazole derivatives bearing the same 3,6-di-tert-butyl motif may offer a modified thermal profile with retained hole-transporting character.

OLED materials Glass transition temperature Hole-transporting materials

NPY-1 Antagonist SAR: Tetrahydrocarbazole Substitution Pattern Determines in Vitro Potency and in Vivo Pharmacokinetics

Structure-activity relationship studies on substituted tetrahydrocarbazole derivatives as neuropeptide Y1 (NPY-1) antagonists have demonstrated that appropriate decoration of the tetrahydrocarbazole template directly governs in vitro potency and in vivo pharmacokinetic profile. Specific substitution patterns led to the identification of compounds with good in vitro potency and promising in vivo pharmacokinetic profiles in rat models [1]. While the published SAR data focus on N-substituted and aryl-functionalized tetrahydrocarbazoles rather than 3,6-di-tert-butyl derivatives specifically, the study establishes the principle that the tetrahydrocarbazole scaffold's substitution pattern is a critical determinant of both target potency and systemic exposure — reinforcing that procurement of specific substitution variants cannot be interchanged without risking biological performance changes.

NPY-1 antagonist Tetrahydrocarbazole SAR Pharmacokinetics

Optimal Research and Industrial Application Scenarios for 3,6-DI-Tert-butyl-2,3,4,9-tetrahydro-1H-carbazole Based on Verified Evidence


Lubricant Antioxidant Additive Formulation Requiring Maximum Oxidation Stability

This compound, as a representative of 3,6-di-tert-butyl-substituted carbazole derivatives, is applicable in industrial lubricant formulations where the 1.91-fold oxidation induction period extension (RPVOT) is required — a 37% performance advantage over isopropyl-substituted alternatives (1.39-fold) [1]. The demonstrated thermal stability by DSC and good solubility/miscibility in lubricating oil at 0.8% mass fraction support its use in high-temperature lubrication environments. The synergistic effect observed when compounded with organic molybdate (MoE), increasing the oxidation induction period to 2.5 times baseline, further supports its use in advanced multi-component additive packages [2].

Antimicrobial Drug Discovery: SAR Exploration of Cell Wall Biosynthesis Inhibitors

The tetrahydrocarbazole scaffold has been validated as a novel class of bacterial cell wall synthesis inhibitors targeting undecaprenyl pyrophosphate-containing lipid intermediates — a mechanism that simultaneously disrupts peptidoglycan, teichoic acid, and polysaccharide capsule biosynthesis [1]. The demonstrated resistance to in vitro resistance development and the substituent-dependent MIC modulation (2- to 4-fold range for various THCz analogs) make 3,6-di-tert-butyl-2,3,4,9-tetrahydro-1H-carbazole a candidate building block for synthesizing novel THCz analogs with tailored antimicrobial potency [1].

Antiviral Lead Optimization Using the Tetrahydrocarbazole Pharmacophore

The tetrahydrocarbazole class has produced GSK983, which demonstrates nanomolar broad-spectrum antiviral activity (EC50 = 5–20 nM against dengue, HCV, and adenovirus) [1]. For antiviral drug discovery programs, 3,6-di-tert-butyl-2,3,4,9-tetrahydro-1H-carbazole serves as a functionalized building block whose sterically demanding tert-butyl groups may modulate physicochemical properties, metabolic stability, and target selectivity during lead optimization campaigns.

CNS Drug Discovery: NPY-1 Antagonist Development

The tetrahydrocarbazole scaffold has demonstrated utility as a template for NPY-1 antagonists, with specific substitution patterns yielding compounds possessing both in vitro potency and promising in vivo pharmacokinetic profiles in rat models [1]. The 3,6-di-tert-butyl variant offers a distinct steric and electronic profile that may influence blood-brain barrier penetration, metabolic stability, and receptor subtype selectivity — parameters critical for CNS-targeted therapeutic development in indications such as obesity, anxiety, and pain.

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